molecular formula C5H6BrNS B1612993 4-(Bromomethyl)-2-methylthiazole CAS No. 74704-39-5

4-(Bromomethyl)-2-methylthiazole

Cat. No. B1612993
Key on ui cas rn: 74704-39-5
M. Wt: 192.08 g/mol
InChI Key: HCPDMNGEYVWAAY-UHFFFAOYSA-N
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Patent
US09063126B2

Procedure details

A flask containing tetrahydrofuran (2.0 mL) was charged with sodium amide (152 mg, 3.69 mmol; Aldrich) and chilled to 0° C. (4-Fluorophenyl)hydrazine hydrochloride (400 mg, 2.46 mmol; Aldrich) was added in portions. After 5 minutes, the solid had completely dissolved and the ice bath was removed. Stirring was continued for 1 hour, then the solution was chilled again in an ice bath and 4-(bromomethyl)-2-methylthiazole (473 mg, 2.46 mmol; Aldrich) was added dropwise. After 30 minutes, the ice bath was removed and the reaction was heated to 50° C. overnight. The mixture was diluted with water (5 mL) and extracted with dichloromethane (2×10 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo to afford the title product which was carried on without further purification: LC/MS (DCI/NH3) m/z 221 (M+H−NH3)+.
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
473 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].Cl.[F:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][CH:6]=1.Br[CH2:14][C:15]1[N:16]=[C:17]([CH3:20])[S:18][CH:19]=1>O1CCCC1>[F:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]([CH2:14][C:15]2[N:16]=[C:17]([CH3:20])[S:18][CH:19]=2)[NH2:12])=[CH:7][CH:6]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
152 mg
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Step Three
Name
Quantity
473 mg
Type
reactant
Smiles
BrCC=1N=C(SC1)C
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
DISSOLUTION
Type
DISSOLUTION
Details
the solid had completely dissolved
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was chilled again in an ice bath
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)N(N)CC=1N=C(SC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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